6-Methoxy-3,3a,4,5-tetrahydro-2H-indole
CAS No.: 59601-27-3
Cat. No.: VC8281927
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59601-27-3 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
Standard InChI | InChI=1S/C9H13NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h6-7H,2-5H2,1H3 |
Standard InChI Key | BLXSQPBEXCQPGU-UHFFFAOYSA-N |
SMILES | COC1=CC2=NCCC2CC1 |
Canonical SMILES | COC1=CC2=NCCC2CC1 |
Introduction
Chemical Identification and Structural Elucidation
Molecular Framework and Nomenclature
6-Methoxy-3,3a,4,5-tetrahydro-2H-indole belongs to the class of tetrahydroindoles, which are partially saturated derivatives of indole. The IUPAC name specifies the methoxy substitution at the 6-position and the saturation across the 3,3a,4,5 positions. The SMILES notation (COC1=CC2=NCCC2CC1) confirms the methoxy group (-OCH₃) attached to the aromatic ring and the tetrahydrofused pyrrole ring system .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 59601-27-3 |
Molecular Formula | C₉H₁₃NO |
Molecular Weight | 151.21 g/mol |
SMILES | COC1=CC2=NCCC2CC1 |
Synonyms | None reported |
Physicochemical Properties
Limited experimental data are available for this compound, but computational predictions provide insights into its behavior. The topological polar surface area (TPSA) of 21.59 Ų suggests moderate polarity, while a LogP value of 1.77 indicates moderate lipophilicity, favorable for membrane permeability in drug design . The absence of hydrogen bond donors and presence of two acceptors further influence its solubility and interaction with biological targets.
Table 2: Computational Chemistry Data
Parameter | Value |
---|---|
TPSA | 21.59 Ų |
LogP | 1.77 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 1 |
Synthetic Methodologies
Current Approaches and Challenges
While no direct synthetic routes for 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole are documented in the provided sources, analogous strategies for tetrahydroindole derivatives offer guidance. A notable method involves cyclization reactions of thioamide precursors or metal-free couplings, as demonstrated in the synthesis of thieno[2,3-b]indole derivatives . For example, 1,2-diaza-1,3-dienes and indoline-2-thiones undergo [4+1] annulation under mild conditions to form fused heterocycles, suggesting adaptability for synthesizing methoxy-substituted variants .
Applications and Biological Relevance
Pharmaceutical Intermediates
Tetrahydroindoles are pivotal in drug discovery due to their structural similarity to bioactive alkaloids. The methoxy group in 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole may enhance binding affinity to serotonin or dopamine receptors, analogous to known antipsychotic agents. Computational models predict favorable drug-likeness parameters (TPSA < 60 Ų, LogP < 5), aligning with Lipinski’s rules for oral bioavailability .
Material Science Applications
The conjugated π-system and heteroatom-rich structure make this compound a candidate for organic semiconductors or light-emitting diodes (OLEDs). Its moderate LogP suggests compatibility with solution-processing techniques, critical for thin-film device fabrication.
Hazard Statement | Precautionary Measure |
---|---|
H302 | Avoid ingestion; use PPE |
H315/H319 | Wear gloves and eye protection |
H335 | Ensure adequate ventilation |
Future Directions and Research Gaps
Unresolved Challenges
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Synthetic Scalability: Existing methods for related tetrahydroindoles require optimization for large-scale production.
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Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized receptor interactions.
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Material Characterization: Optical and electronic properties remain unmeasured, limiting applications in device engineering.
Interdisciplinary Opportunities
Collaborations between synthetic chemists and computational modelers could accelerate property prediction, while partnerships with pharmacologists may uncover therapeutic potential.
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